Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate

Description

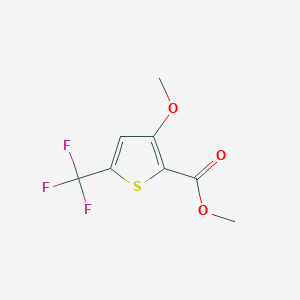

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-13-4-3-5(8(9,10)11)15-6(4)7(12)14-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFKPALRMRXESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the reaction of 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of compounds with potential anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound may exhibit significant biological activity against various diseases, including cancer and bacterial infections .

Case Study

A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a building block. The resulting derivatives showed enhanced efficacy compared to existing treatments, highlighting the compound's potential in drug development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for constructing complex molecules. Its reactivity allows chemists to explore new synthetic pathways, which is crucial for developing advanced materials and nanotechnology applications .

Biological Research

The compound is also significant in biological studies, where it aids in understanding disease mechanisms and identifying therapeutic targets. Researchers have explored its interactions with specific enzymes and proteins, revealing insights into its potential as an antimicrobial agent against resistant strains of bacteria .

Research indicates that this compound exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The trifluoromethyl group enhances its interaction with biological targets, leading to increased efficacy as an antimicrobial agent.

Agrochemical Formulations

In agrochemistry, this compound is investigated for its potential use in developing more effective pesticides and herbicides. Its unique chemical structure may contribute to improved efficacy and reduced environmental impact compared to traditional agrochemicals .

Material Science

This compound is being researched for its properties in creating advanced materials such as conductive polymers. These materials have applications in electronics and energy storage systems due to their unique electronic properties derived from the thiophene ring structure combined with trifluoromethyl substitution .

Summary Table of Applications

| Application Area | Key Insights |

|---|---|

| Pharmaceutical Development | Serves as an intermediate for anti-inflammatory drugs |

| Organic Synthesis | Facilitates construction of complex molecules |

| Biological Research | Exhibits antibacterial properties against resistant strains |

| Agrochemical Formulations | Potential use in effective pesticides and herbicides |

| Material Science | Investigated for conductive polymer applications |

Mechanism of Action

The mechanism of action of methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron Effects : The trifluoromethyl group (-CF₃) enhances electron deficiency at position 5, stabilizing the ring against electrophilic attacks. Methoxy (-OCH₃) and hydroxy (-OH) groups at position 3 influence solubility and reactivity .

- Steric and Lipophilic Effects : Bulky substituents like phenyl (e.g., in Methyl 4-phenyl-5-CF₃ analog) increase molecular weight and lipophilicity, impacting bioavailability in pharmaceutical contexts .

Key Insights :

- Pharmaceutical Relevance: Amino-substituted analogs (e.g., ) are prevalent in bioactive molecules due to their ability to form hydrogen bonds with biological targets .

- Agrochemical Utility : Methyl esters with trifluoromethyl groups are common in herbicides (e.g., triflusulfuron-methyl) due to their resistance to metabolic degradation .

Biological Activity

Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 181063-89-8) is a synthetic compound that incorporates a thiophene ring, a methoxy group, and a trifluoromethyl substituent. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry.

- Molecular Formula : C8H7F3O3S

- Molecular Weight : 240.2 g/mol

- Structure : The compound features a methoxy group at the 3-position and a trifluoromethyl group at the 5-position of the thiophene ring, enhancing its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The trifluoromethyl group is known to enhance the interaction of the compound with biological targets, potentially increasing its efficacy.

Antimicrobial Properties

Studies have shown that compounds with similar structures can exhibit significant antibacterial activity. For instance, the presence of the trifluoromethyl group has been linked to enhanced interactions with bacterial enzymes, suggesting potential applications in treating resistant strains such as Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects is likely related to its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt bacterial growth and proliferation, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Antibacterial Activity :

- A study evaluated the effectiveness of various thiophene derivatives against Mycobacterium tuberculosis. This compound showed promising results, indicating its potential as a lead compound for developing new antibiotics .

-

Cholinesterase Inhibition :

- In related research focusing on cholinesterase inhibitors, compounds structurally similar to this compound were tested for their ability to inhibit acetylcholinesterase (AChE). The findings suggested that modifications in the thiophene structure could enhance inhibitory potency, which may be relevant for neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological features of this compound compared to other thiophene derivatives:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C8H7F3O3S | Methoxy and trifluoromethyl groups | Antimicrobial, potential AChE inhibitor |

| Methyl 2-(trifluoromethyl)thiophene-3-carboxylate | C7H5F3O2S | Trifluoromethyl group | Antibacterial properties |

| Methyl 4-fluoro-thiophene-2-carboxylate | C7H5F2O2S | Lacks trifluoromethyl group | Limited biological activity |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging trifluoromethylation strategies. For example, trifluoromethyl imidoyl chloride intermediates (e.g., Trifluoroacetoxyarylimidoyl chloride) are effective for introducing the trifluoromethyl group . Post-synthesis purification typically involves column chromatography with silica gel and gradient elution, as described in spirophosphazene synthesis protocols . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability and product formation .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with methoxy and trifluoromethyl groups showing distinct splitting patterns. Mass spectrometry (MS) using electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight (e.g., exact mass ~234.00205 for related trifluoromethylated aromatics) . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of trifluoromethyl groups or methoxy deprotection). Systematic optimization of reaction parameters (e.g., temperature, catalyst loading) is essential. For example, reducing reaction temperatures to 0–5°C minimizes trifluoromethyl group degradation . Real-time monitoring via TLC or in-situ infrared (IR) spectroscopy helps identify side products and adjust conditions dynamically .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrophilic aromatic substitution pathways, identifying reactive sites on the thiophene ring. The electron-withdrawing trifluoromethyl group directs nucleophilic attacks to the 4-position, while the methoxy group stabilizes intermediates through resonance . Solvent effects (e.g., dielectric constant of DMF vs. THF) can be incorporated via polarizable continuum models (PCM) .

Q. How is X-ray crystallography employed to determine the compound’s crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planarity of the thiophene ring and steric effects of the trifluoromethyl group . Crystallization in mixed solvents (e.g., ethanol/dichloromethane) at controlled cooling rates (1°C/hour) produces diffraction-quality crystals. Twinning and disorder in the trifluoromethyl group require iterative refinement with restraints .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. The compound is prone to hydrolysis at the ester group under alkaline conditions (pH > 9), necessitating storage at pH 4–6 in inert atmospheres . Lyophilization enhances long-term stability, while cryopreservation (-20°C) prevents thermal decomposition of the trifluoromethyl moiety .

Q. Which analytical techniques quantify trace impurities in the compound?

- Methodological Answer : Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects impurities at <0.1% levels. For example, residual trifluoroacetic acid (from synthesis) is quantified using ion-pair chromatography with heptafluorobutyric acid as a mobile-phase additive . Gas chromatography (GC) with flame ionization detection (FID) identifies volatile byproducts like methyl thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.